molecular formula C14H21NO3 B3116634 Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate CAS No. 218449-48-0

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate

Cat. No.: B3116634
CAS No.: 218449-48-0
M. Wt: 251.32 g/mol
InChI Key: SMEMODSNLZWKBF-UHFFFAOYSA-N
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Description

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate is a carbamate-protected amine derivative featuring a phenylpropyl backbone with a hydroxyl group at the third carbon. This compound is synthesized via ozonolysis of precursor alkenes followed by NaBH₄ reduction, yielding a colorless oil with high enantiomeric purity (e.g., 95:5 enantiomeric ratio for the (R)-isomer) . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding interactions, making this compound a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEMODSNLZWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-hydroxy-1-phenylpropylamine under mild conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3-hydroxy-1-phenylpropyl)carbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis. The tert-butyl group can be removed with strong acid (trifluoroacetic acid) or heat, allowing for the selective deprotection of amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored applications in drug discovery and materials science. Below is a comparative analysis of tert-butyl (3-hydroxy-1-phenylpropyl)carbamate with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Synthesis Method Notable Properties/Applications References
This compound Phenylpropyl chain, hydroxyl at C3 Hydroxyl, Boc-protected amine Ozonolysis/NaBH₄ reduction Chiral intermediate, high enantiopurity
Tert-butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate Chlorine at C4, extended carbon chain Chlorine, hydroxyl, Boc Multi-step coupling Increased lipophilicity, potential CNS activity
Tert-butyl (2-(4-(phenyl/heteroaryl)benzamido)phenylcyclopropyl)carbamate Cyclopropane ring, amide linkage Amide, Boc, cyclopropane Amide coupling (PyBOP reagent) Anti-LSD1 activity, enzyme inhibition
Tert-butyl (1-cyanocyclohexyl)(3-hydroxypropyl)carbamate Cyclohexyl, cyanide, hydroxypropyl chain Cyano, hydroxyl, Boc Reductive amination Click chemistry precursor
Tert-butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate Pyrazole, fluoropyridinyl, cyclopropane Fluorine, heterocycle, Boc Suzuki-Miyaura coupling Anticancer candidate, kinase inhibition
Tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Azide, propylamine chain Azide, Boc Reductive amination Bioconjugation, probe synthesis
Tert-butyl ((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)dihydropyridinyl]carbonyl]cyclopentyl)carbamate Trifluoromethyl, cyclopentyl, isopropyl CF₃, Boc, carbonyl Peptide coupling (PyBOP) Protease-resistant therapeutic lead

Key Observations :

Functional Group Impact :

  • The hydroxyl group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., chloro or trifluoromethyl derivatives), which exhibit higher lipophilicity .
  • Azide -containing derivatives (e.g., ) enable bioorthogonal reactions, unlike the hydroxyl group, which participates in hydrogen bonding .

In contrast, amide-coupled derivatives () utilize robust coupling reagents like PyBOP for rapid diversification .

Biological Relevance :

  • Cyclopropane-containing analogs () demonstrate enhanced rigidity and metabolic stability due to ring strain, whereas the target’s flexible propyl chain may favor binding to flexible enzyme pockets .
  • Chiral centers in the target compound and ’s chloro derivative are critical for enantioselective interactions, such as binding to G-protein-coupled receptors .

Thermal and Chemical Stability :

  • Boc protection in all derivatives shields amines from degradation, but electron-withdrawing groups (e.g., CF₃ in ) further stabilize against nucleophilic attack .

Table 2: Physicochemical Properties

Compound Physical State Melting Point (°C) Solubility Profile
This compound Colorless oil Not reported Soluble in DCM, MeOH, THF
Tert-butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate Solid 131–133 (NMR) Moderate in DCM, low in H₂O
Tert-butyl (1-cyanocyclohexyl)(3-hydroxypropyl)carbamate Not reported Not reported High in DMF, DMSO
Tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Oil Not reported Soluble in MeOH, CHCl₃

Biological Activity

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate is an organic compound with significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a propyl chain. Its molecular formula is C14H21NO3C_{14}H_{21}NO_3, and it has a molecular weight of approximately 251.33 g/mol. The compound exhibits properties conducive to biological interactions, including the ability to form hydrogen bonds due to its hydroxy group, enhancing binding affinity for various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins:

  • Enzyme Interaction : The hydroxy group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. The carbamate moiety may participate in nucleophilic and electrophilic reactions, affecting metabolic pathways.
  • Binding Affinity : The phenylpropyl group can interact with hydrophobic pockets in proteins, which may enhance the compound's binding affinity and specificity towards certain biological targets .

Biological Activity and Applications

Research indicates that this compound has several potential applications:

  • Medicinal Chemistry : It is being explored for its anti-inflammatory and analgesic properties. Studies have shown that it may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways .
  • Synthetic Intermediate : The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules used in pharmaceuticals and agrochemicals .

Enzymatic Kinetic Resolution

One significant study demonstrated the use of this compound as a substrate for enzymatic kinetic resolution via lipase-catalyzed transesterification. This process yielded optically pure enantiomers with excellent enantioselectivity (E > 200), indicating its utility in synthesizing chiral compounds.

Inhibitory Effects on Enzymes

Further investigations have highlighted the compound's potential inhibitory effects on key metabolic enzymes. For instance, studies suggest that it may inhibit proteases essential for viral replication, which could contribute to antiviral therapies.

Case Studies

Several case studies have documented the biological activity of similar compounds within the carbamate class:

StudyCompoundFindings
This compoundDemonstrated high enantioselectivity in enzymatic resolution.
Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamateExhibited promising antiviral activity against HIV proteases.
Related carbamatesShowed significant anti-inflammatory effects in vitro.

Q & A

Q. What are the standard synthetic routes for tert-butyl (3-hydroxy-1-phenylpropyl)carbamate?

The compound is synthesized via the reaction of tert-butyl chloroformate with 3-(3-hydroxypropyl)aniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is typically conducted in anhydrous dichloromethane or acetonitrile under nitrogen to prevent hydrolysis. Yield optimization requires slow addition of reagents and maintaining temperatures between 0–25°C .

Q. What characterization techniques are essential for confirming its structural integrity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify the carbamate group (–NHCOO–) and aromatic protons.
  • HPLC (>98% purity) to assess impurities.
  • TLC (using ethyl acetate/hexane eluents) for reaction monitoring.
  • Mass spectrometry (ESI/TOF) to confirm molecular weight (251.32 g/mol) .

Q. What are its primary applications in medicinal chemistry?

It serves as a versatile building block for:

  • Peptide mimetics via carbamate group reactivity.
  • Protecting-group strategies in multi-step syntheses.
  • Structure-activity relationship (SAR) studies due to its phenyl and hydroxyl substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during carbamate formation.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.
  • pH adjustment : Maintain neutral pH to prevent tert-butyl group cleavage.
  • Workup protocols : Use aqueous NaHCO₃ washes to remove unreacted chloroformate .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic/basic conditions : The carbamate bond hydrolyzes at pH < 3 or > 10, releasing CO₂ and the parent amine.
  • Thermal stability : Decomposition occurs above 80°C, confirmed via TGA/DSC.
  • Storage : Stable at –20°C in inert atmospheres; avoid prolonged exposure to light .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Comparative analysis : Cross-reference with published spectra of analogous carbamates (e.g., tert-butyl (3-iodopropyl)carbamate) .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Isotopic labeling : Introduce ¹⁵N/¹³C labels to trace ambiguous peaks .

Q. What structural features influence its biological activity compared to other carbamates?

  • Phenyl group : Enhances lipophilicity, improving membrane permeability.
  • Hydroxyl group : Enables hydrogen bonding with biological targets (e.g., enzymes).
  • tert-butyl moiety : Increases steric bulk, reducing metabolic degradation. Comparative studies with tert-butyl (3-hydroxycyclobutyl)carbamate highlight the phenyl group’s role in target affinity .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?

  • Assay standardization : Control variables like buffer pH, temperature, and cell line selection.
  • Metabolic profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to isolate pharmacophoric elements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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